molecular formula C13H16N2S B14768320 5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine

5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine

Cat. No.: B14768320
M. Wt: 232.35 g/mol
InChI Key: DXRALJWHYHZSBO-UHFFFAOYSA-N
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Description

5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of 5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-isopropyl-5-methylphenylamine with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Isopropyl-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in microbial and cancer cell growth. The compound may also interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

5-(3-methyl-5-propan-2-ylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H16N2S/c1-8(2)10-4-9(3)5-11(6-10)12-7-15-13(14)16-12/h4-8H,1-3H3,(H2,14,15)

InChI Key

DXRALJWHYHZSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C)C2=CN=C(S2)N

Origin of Product

United States

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